2-[(4-Chlorophenyl)azo]-1h-imidazole
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Overview
Description
2-[(4-Chlorophenyl)azo]-1h-imidazole is a chemical compound with the molecular formula C9H7ClN4. It is characterized by the presence of an azo group (-N=N-) linking a 4-chlorophenyl group to an imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)azo]-1h-imidazole typically involves the diazotization of 4-chloroaniline followed by coupling with imidazole. The reaction conditions generally include the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) for the diazotization step, and the coupling reaction is carried out in an alkaline medium, often using sodium hydroxide (NaOH).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pH, and reactant concentrations, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)azo]-1h-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 4-chloroaniline and imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
2-[(4-Chlorophenyl)azo]-1h-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)azo]-1h-imidazole involves its interaction with various molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1H-imidazole: Lacks the azo group, resulting in different chemical and biological properties.
4-(4-Chlorophenylazo)phenol: Contains a phenol group instead of an imidazole ring, leading to different reactivity and applications.
2-(4-Bromophenylazo)-1H-imidazole: Similar structure but with a bromine atom, which can affect its reactivity and biological activity.
Properties
CAS No. |
63589-28-6 |
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Molecular Formula |
C9H7ClN4 |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
(4-chlorophenyl)-(1H-imidazol-2-yl)diazene |
InChI |
InChI=1S/C9H7ClN4/c10-7-1-3-8(4-2-7)13-14-9-11-5-6-12-9/h1-6H,(H,11,12) |
InChI Key |
MLYDUQPPEMTRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=NC=CN2)Cl |
Origin of Product |
United States |
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